molecular formula C9H9NOS B6158882 2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one CAS No. 1547812-31-6

2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one

Cat. No.: B6158882
CAS No.: 1547812-31-6
M. Wt: 179.2
InChI Key:
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Description

2-(Methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one is a heterocyclic compound that features a cyclopenta[b]pyridine core with a methylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through the formation of intermediate compounds, which undergo cyclization and subsequent transformations to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

    Cyclization: The compound can form additional ring structures through intramolecular cyclization reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Nucleophiles: Thiolates or amines for substitution reactions.

    Cyclization Conditions: Elevated temperatures and the presence of bases such as sodium methoxide.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

    Cyclized Products: Formed from intramolecular cyclization reactions.

Scientific Research Applications

2-(Methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfur-containing heterocycles.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other cyclopenta[b]pyridine derivatives and pyrimidine analogs.

Properties

CAS No.

1547812-31-6

Molecular Formula

C9H9NOS

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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